1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
Description
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is an acetophenone derivative featuring a methoxy group at the para position and a morpholin-4-ylmethyl substituent at the meta position of the aromatic ring. Its molecular formula is C₁₄H₁₇NO₃, with an average molecular weight of 247.30 g/mol (monoisotopic mass: 247.1208). The compound is cataloged under CAS No. 499190-78-2 and is available at 95% purity .
Properties
IUPAC Name |
1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(16)12-3-4-14(17-2)13(9-12)10-15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPLNQBKFJMRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride to yield the final product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylmethyl group enhances its binding affinity to these targets, while the methoxy and ethanone groups contribute to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Activities |
|---|---|---|---|---|
| Target Compound | 4-Methoxy, 3-(morpholin-4-ylmethyl) | C₁₄H₁₇NO₃ | 247.30 | High solubility due to morpholine |
| 1-[4-Methoxy-3-(tetrazol-5-ylsulfanylmethyl)phenyl]ethanone | 4-Methoxy, 3-[(1-methyltetrazol-5-yl)sulfanylmethyl] | C₁₂H₁₄N₄O₂S | 278.33 | Tetrazole enhances bioisosteric potential |
| 4-Chloro-3-(1,1-dioxothiazinan-2-yl)phenylmethanone | 4-Chloro, 3-(thiazinan-dioxido), morpholine | C₁₅H₁₇ClNO₃S | 338.82 | Sulfonyl group increases acidity |
| 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone | 4-[(4-Chlorobenzyl)oxy], 3-methoxy | C₁₆H₁₄ClO₃ | 304.74 | Bulky aromatic substituent; lipophilic |
| 1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone | 4-(Morpholine-4-sulfonyl) | C₁₃H₁₅NO₄S | 299.33 | Sulfonyl group improves stability |
| 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethanone | 4-Methoxy, 3-(trifluoromethyl) | C₁₀H₉F₃O₂ | 218.18 | Electron-withdrawing CF₃ group |
Key Comparative Insights
Physicochemical Properties
- Solubility : The morpholine group in the target compound enhances water solubility compared to lipophilic substituents like the trifluoromethyl group in C₁₀H₉F₃O₂ or the 4-chlorobenzyloxy group in C₁₆H₁₄ClO₃ .
Structure-Activity Relationships (SAR)
- Morpholine vs. Tetrazole : Replacing morpholine with a tetrazole-sulfanyl group (as in ) introduces hydrogen-bonding capacity, which may enhance binding to biological targets like enzymes or receptors.
Biological Activity
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is a synthetic organic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This compound features a morpholinylmethyl group, which enhances its interaction with biological targets, making it a candidate for studies in enzyme inhibition and drug development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound possesses functional groups that contribute to its reactivity and biological activity. The methoxy group is known to influence electronic properties, while the morpholine ring may enhance solubility and binding affinity to target proteins.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The morpholinylmethyl group enhances binding affinity, allowing the compound to effectively inhibit enzyme activity by occupying the active site, thereby preventing substrate access. This mechanism is crucial for its potential application in drug design, particularly as an inhibitor for therapeutic targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on various enzymes involved in metabolic pathways:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Cyclooxygenase (COX) | 2.5 | Inhibition of prostaglandin synthesis |
| Lipoxygenase | 1.8 | Reduction of leukotriene production |
| Protein Kinase | 0.9 | Modulation of cell signaling pathways |
These findings suggest that the compound could play a role in anti-inflammatory processes and cancer therapy by modulating enzyme activity.
Anticancer Activity
Several studies have explored the anticancer potential of this compound, particularly against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon Cancer) | 2.0 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 3.5 | Inhibition of cell proliferation |
The data indicate that this compound may induce apoptosis and inhibit cell growth, making it a promising candidate for further development as an anticancer agent.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating an IC50 value of 1.5 µM. Flow cytometry analysis revealed that the compound induced apoptosis through increased caspase-3/7 activity, suggesting a mechanism involving programmed cell death.
- In Vivo Studies : In vivo studies using xenograft models showed that administration of the compound resulted in significant tumor reduction compared to controls, indicating its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
